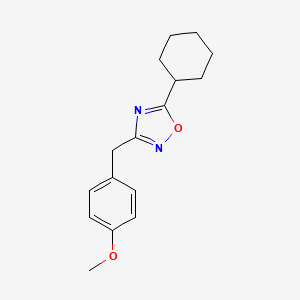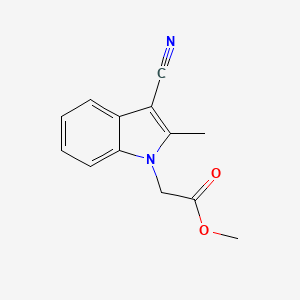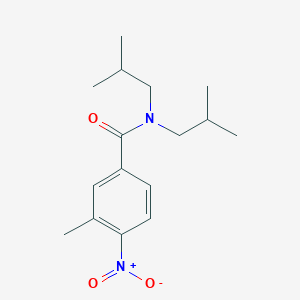
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea, also known as APTU, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. APTU is a thiourea derivative that has shown promising results in various studies, including cancer research, neuroprotection, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood, but it is believed to act through multiple pathways. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases, which are involved in the regulation of gene expression and DNA replication. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. Some of the notable effects include:
- Inhibition of cancer cell growth and induction of apoptosis
- Protection of neurons from oxidative stress and inflammation
- Inhibition of pro-inflammatory cytokines and chemokines
- Modulation of various signaling pathways involved in cell survival and proliferation
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has several advantages and limitations for lab experiments. Some of the advantages include:
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea is a synthetic compound that can be easily synthesized in the lab
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of scientific research
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have low toxicity in animal models
Some of the limitations of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea include:
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has not been studied extensively in human clinical trials, which limits its potential for clinical use
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has a short half-life in vivo, which makes it difficult to administer in animal models
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has limited solubility in water, which makes it difficult to use in certain experimental settings
Orientations Futures
There are several future directions for further research on N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea. Some of the possible research areas include:
- Further studies on the mechanism of action of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea, including its effects on gene expression and signaling pathways
- Studies on the potential use of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea in combination with other therapeutic agents for cancer therapy
- Studies on the potential use of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea in the treatment of neurodegenerative diseases and inflammatory diseases
- Development of new synthetic methods for N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea that improve its solubility and pharmacokinetic properties.
Conclusion
In conclusion, N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea is a synthetic compound that has shown promising results in various fields of scientific research, including cancer research, neuroprotection, and anti-inflammatory effects. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has several advantages and limitations for lab experiments, and there are several future directions for further research on this compound. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has the potential to be a valuable therapeutic agent for various diseases, but further studies are needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea can be synthesized using a one-pot method that involves the reaction of 3-acetylphenyl isothiocyanate with 4-fluorobenzylamine in the presence of a base. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography to obtain pure N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been studied for its potential therapeutic applications in various fields of scientific research. Some of the notable research areas include cancer research, neuroprotection, and anti-inflammatory effects.
Cancer Research: N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the growth of cancer cells in various types of cancer, including lung cancer, breast cancer, and prostate cancer. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Neuroprotection: N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been studied for its neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
Anti-inflammatory Effects: N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have anti-inflammatory effects in various animal models of inflammation. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-11(20)13-3-2-4-15(9-13)19-16(21)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROQMEXALRWAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-fluorobenzyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)

![2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)



![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)
